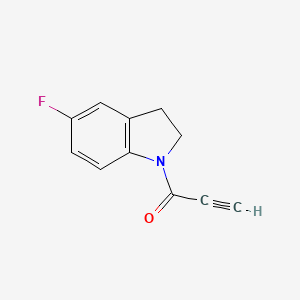![molecular formula C23H21N3O5S B2755613 2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 383894-56-2](/img/structure/B2755613.png)
2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, a cyano group, a hydroxy group, a dihydropyridine ring, a sulfanyl group, and an ethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The benzodioxole, dihydropyridine, and ethoxyphenyl groups are all aromatic systems, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the cyano group could undergo reactions to form amines, carboxylic acids, or amides. The hydroxy group could potentially be involved in elimination or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Research focused on the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives showing potential antitumor activity. For instance, the synthesis process involved reactions of cyclopentanone and elemental sulfur leading to various heterocyclic compounds. Some synthesized compounds exhibited promising inhibitory effects on different cell lines, highlighting their potential for antitumor applications (Albratty, El-Sharkawy, & Alam, 2017).
Catalytic Activities for Asymmetric Hydrogenation : Studies on rigid P-chiral phosphine ligands, including their synthesis from enantiopure intermediates, have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These findings have practical utility in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antimicrobial and Anticancer Activities
Antimicrobial and Anticancer Derivatives : The creation of thiazolidinone, thiazoline, and thiophene derivatives from key intermediates showed notable antimicrobial properties. This research exemplifies how structural modifications can lead to the development of compounds with potential biomedical applications, including antimicrobial and anticancer activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Synthesis of Pyridine Derivatives : New syntheses involving pyridine derivatives have been explored for their potential antimicrobial and hemolytic properties. This research underscores the versatility of pyridine as a core structure for developing compounds with biomedical relevance (Rehman et al., 2016).
Enzyme Inhibition and Kinase Activity
Src Kinase Inhibitory and Anticancer Activities : Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research contributes to understanding the role of structural components in kinase inhibition and anticancer efficacy, demonstrating the potential of such compounds in therapeutic applications (Fallah-Tafti et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-2-29-16-6-4-15(5-7-16)25-22(28)12-32-23-18(11-24)17(10-21(27)26-23)14-3-8-19-20(9-14)31-13-30-19/h3-9,17H,2,10,12-13H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHSVHUZYLIAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755531.png)

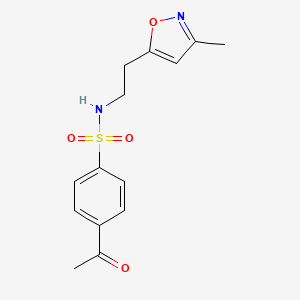
![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2755534.png)
![(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2755537.png)
![N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755540.png)
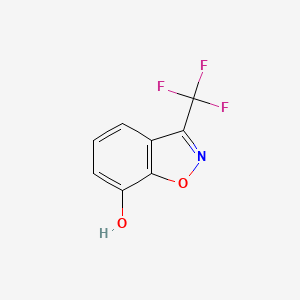
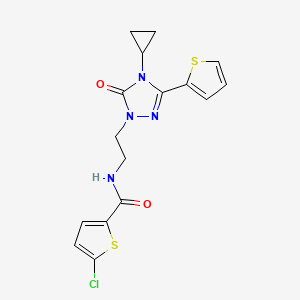
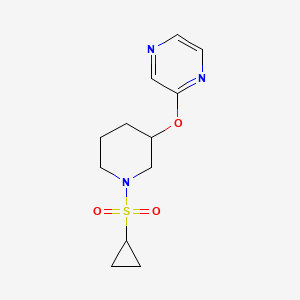
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)

![2-(1H-indol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-2-oxoacetamide](/img/structure/B2755548.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2755550.png)
